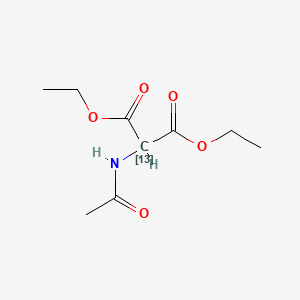

Diethyl acetamidomalonate-2-13C

概要

説明

Diethyl acetamidomalonate-2-13C is a labeled compound used extensively in scientific research. The compound is characterized by the presence of a carbon-13 isotope at the second carbon position of the acetamidomalonate structure. This isotopic labeling is crucial for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which helps in studying molecular structures and dynamics.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl acetamidomalonate-2-13C can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with acetamide in the presence of a base, followed by the introduction of the carbon-13 isotope. The reaction typically proceeds as follows:

Alkylation: Diethyl malonate is reacted with acetamide in the presence of a base such as sodium ethoxide.

Isotopic Labeling: The carbon-13 isotope is introduced using labeled reagents, such as carbon-13 labeled formaldehyde.

The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Solvent: Common solvents include ethanol or methanol.

Catalysts: Bases like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as crystallization or chromatography to achieve high purity levels.

化学反応の分析

Alkylation Reactions

DEAM-2-¹³C undergoes nucleophilic alkylation at the α-carbon, forming substituted malonate intermediates. This reaction is central to synthesizing α-amino acids:

Reaction Mechanism:

-

Deprotonation : Treatment with a strong base (e.g., NaOEt) generates the enolate ion.

-

Alkylation : Reaction with alkyl halides (R-X) proceeds via an SN2 mechanism.

Examples:

Key Insight : Alkylation with fluorinated or chlorinated benzyl halides enhances steric and electronic diversity in amino acid side chains .

Hydrolysis and Decarboxylation

Controlled hydrolysis of DEAM-2-¹³C yields α-amino acids after decarboxylation:

Steps:

-

Ester Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave ester groups.

-

Amide Hydrolysis : Concentrated HCl removes the acetamido group.

-

Decarboxylation : Heating (100–120°C) eliminates CO₂, yielding the α-amino acid.

Data:

-

Hydrolysis of DEAM-2-¹³C with 6 M HCl at 110°C for 12 hours produces glycine-2-¹³C in ~90% yield .

-

Enzymatic hydrolysis using α-chymotrypsin at pH 7.5–8.0 proceeds enantioselectively, favoring (S)-isomers with a kinetic resolution factor (k<sub>cat</sub>/K<sub>M</sub>) of 2.1 × 10³ M⁻¹s⁻¹ .

Enzymatic and Catalytic Modifications

DEAM-2-¹³C participates in biocatalytic and transition-metal-mediated reactions:

Enzymatic Hydrolysis

| Enzyme | Conditions | Selectivity | Application | Source |

|---|---|---|---|---|

| α-Chymotrypsin | pH 7.95, Tris buffer | (S)-isomer | Optically pure amino acids | |

| Candida rugosa lipase | pH 7.0, 37°C | Regioselective acylation | Chiral intermediates |

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : DEAM-derived alkenyl halides react with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl amino acids (yields: 70–85%) .

-

Olefin Metathesis : Grubbs catalyst (5 mol%) enables ring-closing metathesis of DEAM-2-¹³C derivatives, forming cyclic amino acids (e.g., cyclohexenyl glycine, 78% yield) .

Thiazole Derivatives:

科学的研究の応用

Chemistry

DEAM-2-13C serves as a precursor in the synthesis of complex organic molecules. Its isotopic labeling facilitates detailed structural elucidation using nuclear magnetic resonance (NMR) spectroscopy.

Biology

In biological research, DEAM-2-13C is utilized to trace metabolic pathways and study enzyme mechanisms. The carbon isotope allows for precise tracking of molecular transformations within biological systems.

Medicine

The compound plays a significant role in pharmaceutical development, particularly in studying drug metabolism and pharmacokinetics. It has been used in synthesizing active pharmaceutical ingredients such as fingolimod, an immunosuppressant used for treating multiple sclerosis.

Industry

In industrial applications, DEAM-2-13C is employed in the production of fine chemicals and serves as an intermediate in various chemical processes.

Case Study 1: Synthesis of α-Amino Acids

DEAM-2-13C has been employed to synthesize racemic α-amino acids through a three-step process involving deprotonation, alkylation, hydrolysis, and decarboxylation. For instance, phenylalanine can be produced by alkylating DEAM with benzyl chloride, achieving yields up to 65% .

Case Study 2: Fingolimod Production

In the synthesis of fingolimod, DEAM-2-13C is used as a key component where it undergoes alkylation with specific reagents like 4'-(2-iodoethyl)octanophenone. This multistep process highlights its importance in developing therapeutic agents .

作用機序

The mechanism of action of Diethyl acetamidomalonate-2-13C involves its interaction with molecular targets through its functional groups. The carbon-13 isotope allows for detailed study of these interactions using NMR spectroscopy. The compound can participate in various biochemical pathways, providing insights into enzyme activities and metabolic processes.

類似化合物との比較

Similar Compounds

Diethyl acetamidomalonate: The non-labeled version, used similarly in organic synthesis.

Diethyl malonate: A precursor in the synthesis of Diethyl acetamidomalonate-2-13C.

Acetamidomalonate derivatives: Various derivatives used in different synthetic applications.

Uniqueness

This compound is unique due to its isotopic labeling, which provides enhanced capabilities for analytical techniques like NMR spectroscopy. This labeling allows for precise tracking and analysis of molecular interactions and transformations, making it invaluable in research settings.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for advanced scientific investigations and industrial applications.

生物活性

Diethyl acetamidomalonate-2-13C is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound is a carbon-labeled derivative of diethyl acetamidomalonate, characterized by the presence of a 13C isotope at the second carbon position. The general formula for diethyl acetamidomalonate is \text{CH}_3\text{CONH}\text{CH CO 2 text C}_2\text{H}_5)_2} . The synthesis typically involves several steps:

- Starting Material : Diethyl malonate serves as the precursor.

- N-acetylation : The malonate undergoes N-acetylation to form diethyl acetamidomalonate.

- Alkylation : The compound can be further alkylated using various alkyl halides, leading to a range of derivatives .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting Material | Diethyl malonate | Diethyl malonate |

| N-acetylation | Acetic anhydride, base | Diethyl acetamidomalonate |

| Alkylation | Alkyl halide, base | Alkylated derivatives |

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of derivatives synthesized from diethyl acetamidomalonate against various bacterial strains, notably Staphylococcus aureus and Acinetobacter baumannii. The compounds were screened for their ability to inhibit planktonic growth and biofilm formation.

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives ranged from 5 μM to 25 μM against S. aureus. Notably, some derivatives exhibited higher inhibitory activity than established antibiotics like fingolimod .

Enzymatic Hydrolysis

Diethyl acetamidomalonate has been studied for its hydrolysis kinetics in the presence of enzymes such as chymotrypsin. Research indicates that the compound undergoes asymmetric hydrolysis, which can lead to the formation of enantiomerically pure products. The kinetics were analyzed under various pH conditions, demonstrating significant enzyme-substrate interactions .

Case Studies

- Chymotrypsin Hydrolysis : A study conducted in 1959 explored the hydrolysis of diethyl acetamidomalonate by chymotrypsin at pH levels ranging from 7.0 to 7.95. The results indicated that the reaction could be influenced by substrate concentration and pH, highlighting the compound's potential for use in asymmetric synthesis .

- Root Growth Modulation : Another investigation focused on N-substituted derivatives of diethyl acetamidomalonate as root growth modulators in plants. Results showed that these compounds could inhibit root growth effectively in certain plant species, suggesting potential applications in herbicide development .

Table 2: Biological Activity Summary

| Biological Activity | Test Organism | MIC (μM) | Observations |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5 - 25 | Higher activity than fingolimod |

| Enzymatic Hydrolysis | Chymotrypsin | - | Asymmetric hydrolysis observed |

| Root Growth Modulation | Rape and leek seedlings | - | Significant inhibition noted |

特性

IUPAC Name |

diethyl 2-acetamido(213C)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH](C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480267 | |

| Record name | Diethyl acetamidomalonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68882-34-8 | |

| Record name | Diethyl acetamidomalonate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。